molecular formula C12H17F3N4O B2408484 5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 2101196-51-2

5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No. B2408484
CAS RN: 2101196-51-2
M. Wt: 290.29
InChI Key: CUJQDCPUACCXSO-UHFFFAOYSA-N
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Description

5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is not fully understood. However, studies have shown that this compound may act as a modulator of various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It may also interact with various proteins, including histone deacetylases and heat shock proteins.
Biochemical and physiological effects:
Studies have shown that 5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It may also have anti-inflammatory effects and may improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways in cells. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for research on 5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. These include further studies on its mechanism of action, its potential as a therapeutic agent in various diseases, and its use as a tool in chemical biology research. Additionally, future studies may focus on improving the solubility and reducing the toxicity of this compound.

Synthesis Methods

The synthesis of 5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves a multi-step process that includes the reaction of 1H-pyrazol-4-amine with azepan-1-carbonyl chloride, followed by the reaction of the resulting compound with 2,2,2-trifluoroethylamine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

The potential applications of 5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in scientific research are vast. This compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent and as a tool in chemical biology research.

properties

IUPAC Name

[4-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-10(9(16)7-17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJQDCPUACCXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=NN2CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

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